N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
The compound, a thiophene-carboxamide derivative with a pyrimidinone core, features a unique combination of functional groups: a 2-fluorophenylamino-oxoethylthio moiety, a 6-oxo-1,6-dihydropyrimidinyl scaffold, and a thiophene-2-carboxamide substituent. Structural analogs in the provided evidence highlight its relationship to pyrimidine and thiazole-based compounds, which are often explored for anticancer or anti-inflammatory activity .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S2/c18-9-4-1-2-5-10(9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-6-3-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWTFBBNZNNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
- N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide (): This compound shares a pyrimidine-thiazolecarboxamide backbone but replaces the thiophene and 2-fluorophenyl groups with a morpholinyl-ethylamino substituent. Such morpholine derivatives often exhibit improved solubility and kinase selectivity compared to fluorophenyl-containing analogs .
- N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (): This analog incorporates a tetrahydro-2H-pyran-4-yloxy group and dimethylaminoethyl chain.
Dihydropyridine Derivatives
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) (): While structurally distinct, AZ331 shares a thioether-linked 2-oxoethyl group and carboxamide functionality. Pharmacokinetic Note: The methoxyphenyl substituents in AZ331 enhance metabolic stability compared to the 2-fluorophenyl group in the target compound, which may increase CYP450-mediated clearance.
- 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) (): The bromophenyl group in AZ257 increases molecular weight and lipophilicity (ClogP ~3.2) compared to the target compound’s fluorophenyl group (estimated ClogP ~2.8). This difference may influence blood-brain barrier penetration .
Comparative Data Table
Research Findings and Limitations
- Gaps in Data: No comparative studies explicitly evaluate the target compound against its analogs.
Notes
- Fluorophenyl and bromophenyl substituents warrant further investigation for toxicity profiles (e.g., halogenated metabolites).
- Synthetic routes for the compound suggest feasibility for modifying the target compound’s thiophene-carboxamide group .
Preparation Methods
Formation of the Pyrimidinone Core
The 1,6-dihydropyrimidin-6-one scaffold is typically synthesized via modified Biginelli reactions or thiouracil derivatization.
Method A: Thiouracil Intermediate
- Starting Materials : Ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), and 2-fluorobenzaldehyde (1.0 equiv).
- Conditions : Reflux in ethanol with concentrated HCl (5 mol%) for 8–12 hours.
- Product : 5-Acetyl-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one (yield: 68–72%).
- Key Data :
Method B: Biginelli Reaction with Tetrachlorosilane
Installation of Thiophene-2-Carboxamide
The final step involves coupling the primary amine of the pyrimidinone with thiophene-2-carbonyl chloride.
Synthesis of Thiophene-2-Carbonyl Chloride
- Reagents : Thiophene-2-carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv).
- Conditions : Reflux in anhydrous toluene for 3 hours.
Amide Coupling
- Reagents : Aminopyrimidinone intermediate (1.0 equiv), thiophene-2-carbonyl chloride (1.1 equiv).
- Conditions : Dichloromethane with DMAP (0.1 equiv) at 0°C → room temperature for 12 hours.
- Yield : 65–70%.
- Characterization :
Alternative Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach combines S-alkylation and amide coupling in a single reactor:
Solid-Phase Synthesis
Resin-Bound Strategy :
- Support : Wang resin functionalized with Fmoc-protected aminopyrimidinone.
- Coupling : HATU/DIEA-mediated amidation with thiophene-2-carboxylic acid.
- Cleavage : TFA/DCM (95:5) to release product.
- Yield : 71–75%.
Reaction Optimization Data
| Step | Reagent/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyrimidinone formation | HCl (cat.) | Ethanol | 80 | 10 | 68 |
| S-Alkylation | K$$2$$CO$$3$$ | DMF | 60 | 6 | 78 |
| Amide coupling | DMAP | DCM | 25 | 12 | 70 |
Challenges and Solutions
- Aminopyrimidinone Instability : Protect the amino group with Boc during S-alkylation (removed via TFA post-reaction).
- Thioether Oxidation : Perform reactions under nitrogen atmosphere.
- Low Coupling Efficiency : Use EDCl/HOBt as alternative activating agents.
Analytical Validation
Industrial-Scale Considerations
Q & A
Q. What are the critical steps in synthesizing this compound, and how can its purity be validated?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Formation of the pyrimidinone core via cyclization under controlled pH and temperature.
- Introduction of the thioether linkage using a mercaptoacetic acid derivative.
- Final coupling of the thiophene-2-carboxamide group via amide bond formation.
Validation : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), thiomethyl groups (δ 2.8–3.5 ppm), and carbonyl signals (δ 165–175 ppm).
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) functionalities.
- X-ray crystallography (if crystals are obtainable): Resolve 3D structure and confirm stereochemistry .
Q. How can process-related impurities be identified and controlled during synthesis?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect byproducts like unreacted intermediates (e.g., 2-fluorophenylamine derivatives) or oxidation byproducts.
- Control Strategies : Optimize reaction stoichiometry, use inert atmospheres to prevent oxidation, and implement gradient HPLC purification .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize side reactions?
- Methodological Answer :
- Variables : Test solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., EDCI/HOBt for amide coupling).
- Statistical Models : Use response surface methodology (RSM) to identify optimal conditions. For example, highlights DoE in flow chemistry to maximize diazomethane yields, which can be adapted for thioether formation steps .
Q. What strategies resolve contradictions in reported synthetic protocols (e.g., solvent choice affecting yield)?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting protocols (e.g., DMF vs. acetonitrile as solvents) and analyze yields/purity via ANOVA.
- Mechanistic Insights : Use DFT calculations to model solvent effects on transition states. For instance, polar aprotic solvents may stabilize intermediates in amidation steps .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .
Q. What in vitro assays are suitable for probing its biological mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cellular Uptake : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY-conjugated derivative).
- SAR Studies : Compare with analogs (e.g., ’s thiazolopyrimidines) to identify critical moieties (e.g., 2-fluorophenyl group enhances target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
